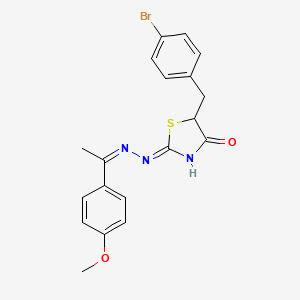
(Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound features a thiazolidin-4-one core with various substituents that influence its biological properties. The synthesis typically involves multi-step reactions, including hydrazone formation and bromination, which can be optimized for yield and purity.
Biological Activities
Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:
- Anticancer Activity : Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. These compounds often act by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .
- Antidiabetic Properties : Thiazolidin-4-ones, including derivatives like the one , have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Some derivatives exhibit promising antidiabetic effects comparable to established medications such as pioglitazone .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Studies on related thiazolidinones have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial biofilms and inhibition of essential enzymatic pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents:
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| 4-Bromobenzyl | Enhances anticancer activity | Compound A |
| 4-Methoxyphenyl | Increases antidiabetic potential | Compound B |
| Halogen groups | Improve antimicrobial efficacy | Compound C |
Research indicates that specific modifications at positions 2, 3, and 5 of the thiazolidinone ring can optimize these activities. For example, electron-withdrawing groups tend to enhance anticancer properties by increasing the electrophilicity of the compound .
Case Studies
- Anticancer Studies : A recent study evaluated a series of thiazolidin-4-one derivatives against various cancer cell lines. The results indicated that compounds with a 4-bromobenzyl group exhibited significant cytotoxicity, with IC50 values as low as 0.5 µM in MCF-7 breast cancer cells .
- Antidiabetic Activity : Another investigation focused on the PPARγ activation potential of thiazolidinone derivatives. The study found that certain modifications led to enhanced glucose uptake in adipocytes, suggesting a mechanism similar to that of existing antidiabetic drugs .
- Antimicrobial Efficacy : A comparative analysis of several thiazolidinones showed that those with halogen substituents had superior activity against biofilm formation in Pseudomonas aeruginosa, with reductions exceeding 60% at sub-MIC concentrations .
特性
IUPAC Name |
(2Z)-5-[(4-bromophenyl)methyl]-2-[(Z)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-12(14-5-9-16(25-2)10-6-14)22-23-19-21-18(24)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPCRZFHFKWIM-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














